molecular formula C11H7N3OS B1402915 5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol CAS No. 859763-77-2

5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol

Cat. No.: B1402915
CAS No.: 859763-77-2
M. Wt: 229.26 g/mol
InChI Key: YVASKKIWDSEWRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol is a heterocyclic compound that features a benzofuran moiety fused with a triazine ring and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzofuran with thiocarbonyldiimidazole to form the intermediate, which is then cyclized with hydrazine hydrate to yield the desired triazine-thiol compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The benzofuran and triazine rings can interact with nucleic acids and enzymes, potentially inhibiting their activity. These interactions can lead to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol is unique due to the presence of both a benzofuran and a triazine ring fused with a thiol group. This combination of structural features imparts unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(1-benzofuran-2-yl)-2H-1,2,4-triazine-3-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7N3OS/c16-11-13-8(6-12-14-11)10-5-7-3-1-2-4-9(7)15-10/h1-6H,(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVASKKIWDSEWRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C3=NC(=S)NN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol
Reactant of Route 2
Reactant of Route 2
5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol
Reactant of Route 3
5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol
Reactant of Route 4
5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol
Reactant of Route 5
Reactant of Route 5
5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol
Reactant of Route 6
Reactant of Route 6
5-(1-Benzofuran-2-yl)-1,2,4-triazine-3-thiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.